B613196 D-Leucine ethyl ester hydrochloride CAS No. 73913-65-2

D-Leucine ethyl ester hydrochloride

Cat. No. B613196
CAS RN: 73913-65-2
M. Wt: 195.7
InChI Key:
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Scientific Research Applications

Synthesis of Peptide Drugs

D-Leucine ethyl ester hydrochloride is utilized in the synthesis of peptide drugs. These drugs are being explored for their potential to combat antibiotic-resistant bacterial pathogens. The compound serves as a building block in the creation of novel peptides with modified structures, such as pyrazolopyrimidine moieties, which have shown promising antibacterial activity .

Organic Chemical Synthesis Intermediate

As an intermediate in organic chemical synthesis, H-D-Leu-OEt.HCl is involved in various synthetic pathways. It’s used to prepare other complex molecules, which can have applications ranging from material science to pharmaceuticals .

Chromatography and Mass Spectrometry

In chromatography and mass spectrometry, D-Leucine ethyl ester hydrochloride can be used as a standard or reference compound. Its well-defined structure and properties allow for accurate calibration and testing in analytical procedures .

Antimicrobial Resistance Research

This compound is significant in the study of antimicrobial resistance. By incorporating it into novel drug designs, researchers can evaluate its efficacy against resistant strains of bacteria, which is a growing concern in global health .

Protein Synthesis Studies

In the field of biochemistry, H-D-Leu-OEt.HCl may be used to investigate the mechanisms of protein synthesis. Its incorporation into peptides can help in understanding the translation process and the role of various amino acids .

Enzyme Inhibition Analysis

Researchers use D-Leucine ethyl ester hydrochloride to study enzyme inhibition. It can act as a substrate analogue to inhibit certain enzymes, providing insights into enzyme mechanisms and potential therapeutic targets .

Material Science Applications

In material science, this compound can contribute to the development of new materials with specific properties. Its incorporation into polymers or other materials can alter their physical and chemical characteristics .

Pharmacological Screening

D-Leucine ethyl ester hydrochloride is involved in pharmacological screening processes. It’s used to assess the biological activity and potential therapeutic effects of new compounds, especially in the early stages of drug discovery .

Mechanism of Action

Target of Action

D-Leucine ethyl ester hydrochloride, also known as H-D-Leu-OEt.HCl, is a derivative of the essential branched-chain amino acid leucine Leucine and its derivatives are known to interact with the l-type amino acid transporter 1 (lat1), which is responsible for the uptake of large neutral amino acids such as leucine .

Mode of Action

The exact mode of action of H-D-Leu-OEtIt’s known that leucine and its derivatives can be transported into cells via lat1 . Once inside the cell, these compounds may influence various cellular processes. For instance, leucine is known to activate the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism .

Biochemical Pathways

Leucine and its derivatives, including H-D-Leu-OEt.HCl, are involved in several biochemical pathways. They play a crucial role in protein synthesis and are also involved in the regulation of blood-sugar levels, growth and repair of muscle tissue, growth hormone production, and wound healing . The activation of mTORC1 by leucine leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-D-Leu-OEtIt’s known that leucine and its derivatives are absorbed and distributed throughout the body, where they participate in various biochemical processes .

Result of Action

The molecular and cellular effects of H-D-Leu-OEt.HCl are likely to be similar to those of leucine, given their structural similarity. Leucine is known to stimulate protein synthesis and inhibit protein degradation, thereby promoting muscle growth . It also plays a role in the regulation of blood glucose levels and the production of growth hormones .

Action Environment

The action, efficacy, and stability of H-D-Leu-OEt.HCl can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and humidity . Moreover, the compound’s action and efficacy can be influenced by the physiological state of the organism, including factors such as diet, age, and health status .

Future Directions

The future directions for D-Leucine ethyl ester hydrochloride are not explicitly mentioned in the search results. However, given its role as a synthetic amino acid, it may find applications in the development of new pharmaceuticals and in the field of peptide synthesis .

properties

IUPAC Name

ethyl (2R)-2-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-8(10)7(9)5-6(2)3;/h6-7H,4-5,9H2,1-3H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDPBCEONUCOV-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucine ethyl ester hydrochloride

CAS RN

73913-65-2
Record name D-Leucine, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73913-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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